molecular formula C18H25N3O B050849 3-Deoxy Saxagliptin CAS No. 361441-98-7

3-Deoxy Saxagliptin

Cat. No.: B050849
CAS No.: 361441-98-7
M. Wt: 299.4 g/mol
InChI Key: CNEBXOWFQASQAR-FTDXYOEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Deoxy Saxagliptin is a derivative of Saxagliptin, a potent, selective dipeptidyl peptidase-4 inhibitor used primarily in the treatment of type 2 diabetes mellitus. Saxagliptin works by inhibiting the enzyme dipeptidyl peptidase-4, which is responsible for the degradation of incretin hormones. These hormones play a crucial role in regulating blood glucose levels by enhancing insulin secretion and suppressing glucagon release .

Mechanism of Action

Target of Action

3-Deoxy Saxagliptin is a highly potent, selective, and competitive inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in glucose homeostasis .

Mode of Action

This compound interacts with its target, DPP-4, by forming a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . This interaction inhibits the enzymatic function of DPP-4, thereby slowing down the breakdown of incretin hormones and increasing their level in the body . The increased circulation of intact GLP-1 and GIP leads to augmented glucose-dependent insulin secretion .

Biochemical Pathways

The inhibition of DPP-4 by this compound affects the incretin pathway. Incretins, such as GLP-1 and GIP, are hormones that stimulate a decrease in blood glucose levels. By preventing the inactivation of these hormones, this compound enhances their action, leading to increased fat and muscle glucose utilization and reduced hepatic glucose production . This results in the reduction of postprandial glucose (PPG), fasting plasma glucose (FPG), and glycated hemoglobin (HbA1c) levels .

Pharmacokinetics

This compound is orally absorbed and can be administered with or without food . It is metabolized by cytochrome P450 (CYP) 3A4/5 and is eliminated by a combination of renal and hepatic clearance . The half-life of plasma DPP-4 inhibition with this compound is approximately 27 hours, supporting a once-daily dosing regimen . No clinically meaningful differences in the pharmacokinetics of this compound have been detected in patients with hepatic impairment . Dose reduction is recommended in patients with moderate or severe renal impairment due to greater systemic exposure .

Result of Action

The inhibition of DPP-4 by this compound leads to improved glycemic control in patients with type 2 diabetes . It increases the level of incretin hormones, which in turn augments glucose-dependent insulin secretion, leading to a decrease in blood glucose levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of strong CYP inhibitors can increase the exposure to this compound, necessitating a dose reduction . Additionally, the efficacy and stability of this compound can be affected by the patient’s renal function, with dose adjustments needed in cases of moderate or severe renal impairment .

Biochemical Analysis

Biochemical Properties

3-Deoxy Saxagliptin plays a significant role in biochemical reactions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for glucose homeostasis. By increasing the levels of these hormones, this compound enhances insulin secretion and reduces glucagon release, thereby improving glycemic control .

Cellular Effects

This compound influences various cellular processes, particularly in pancreatic beta cells and endothelial cells. In pancreatic beta cells, it enhances insulin secretion in response to glucose, thereby improving glucose uptake and utilization. In endothelial cells, this compound has been shown to improve endothelial function by increasing the number and function of endothelial progenitor cells (EPCs), which are essential for vascular repair and regeneration . Additionally, it modulates cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of DPP-4 through the formation of a reversible, histidine-assisted covalent bond between its nitrile group and the serine hydroxyl oxygen on DPP-4. This inhibition increases the levels of active incretin hormones, which in turn enhance insulin secretion and inhibit glucagon release. Furthermore, this compound does not significantly inhibit or induce other cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is generally stable and maintains its inhibitory activity on DPP-4 over extended periods. Long-term studies have shown that this compound continues to improve glycemic control without significant degradation or loss of efficacy. Prolonged exposure may lead to adaptive changes in cellular function, such as alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, it effectively improves glycemic control and enhances insulin secretion. At higher doses, it may cause adverse effects such as hypoglycemia and gastrointestinal disturbances. Studies have also shown that there is a threshold effect, beyond which increasing the dosage does not lead to proportional improvements in therapeutic outcomes .

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, to form its major active metabolite, 5-hydroxy saxagliptin. This metabolite retains the inhibitory activity on DPP-4 and contributes to the overall therapeutic effects of the compound. The metabolic pathways also involve minor hydroxylation and conjugation reactions, which facilitate the excretion of the compound through renal and hepatic routes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound is well absorbed and distributed throughout the body, with a high volume of distribution. It is primarily transported in the bloodstream and can cross cellular membranes to reach target tissues. The presence of specific transporters and binding proteins may facilitate its uptake and accumulation in certain tissues .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and cell membrane. Its activity is primarily exerted in the cytoplasm, where it interacts with DPP-4. The compound may also undergo post-translational modifications that influence its localization and function. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy Saxagliptin involves multiple steps, starting from 1-adamantanecarboxylic acid. The process includes reactions such as mild acid treatment, Vilsmeier-Haack reaction, and subsequent steps involving hydrolysis, decarboxylation, and oxidation . The final product is obtained through oximation, reduction, and protection reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of biocatalysts such as phenylalanine dehydrogenase and formate dehydrogenase for specific steps, enhancing the efficiency and selectivity of the reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Deoxy Saxagliptin undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for halogenation reactions.

Major Products: The major products formed from these reactions include various intermediates that are further processed to obtain the final compound, this compound .

Scientific Research Applications

3-Deoxy Saxagliptin has several scientific research applications, including:

Comparison with Similar Compounds

    Sitagliptin: Another dipeptidyl peptidase-4 inhibitor with similar mechanisms of action but different pharmacokinetic properties.

    Vildagliptin: Similar to Saxagliptin but with variations in its chemical structure and metabolic pathways.

    Linagliptin: A dipeptidyl peptidase-4 inhibitor with a longer half-life and different binding affinity to the enzyme.

Uniqueness: 3-Deoxy Saxagliptin is unique due to its specific structural modifications, which may result in distinct pharmacokinetic and pharmacodynamic profiles compared to other dipeptidyl peptidase-4 inhibitors. These differences can influence its efficacy, safety, and suitability for different patient populations .

Properties

IUPAC Name

(1S,3S,5S)-2-[(2S)-2-(1-adamantyl)-2-aminoacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c19-9-14-4-13-5-15(13)21(14)17(22)16(20)18-6-10-1-11(7-18)3-12(2-10)8-18/h10-16H,1-8,20H2/t10?,11?,12?,13-,14+,15+,16-,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEBXOWFQASQAR-FTDXYOEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)N4C(CC5C4C5)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701110803
Record name (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361441-98-7
Record name (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=361441-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.